![molecular formula C12H21NO5 B2750404 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2031258-56-5](/img/structure/B2750404.png)

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

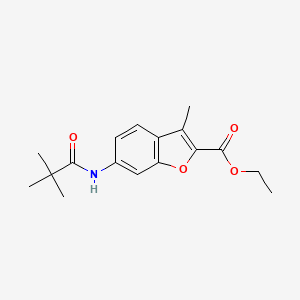

“1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid” is a chemical compound that has been studied for its potential applications in green manufacturing . It is an important intermediate for the anti-HCV drug Velpatasvir .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl (BOC) as a protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The tert-butoxycarbonyl (BOC) group is used as a protecting group for amines in organic synthesis . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as an intermediate in the synthesis of other compounds. For example, it has been used in the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid for green manufacturing .Applications De Recherche Scientifique

Synthesis of Enantiomerically Pure Compounds

The preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPC) has been described. The process involves acetalization of pivalaldehyde with 2-hydroxy-, 3-hydroxy-, or 2-amino-carboxylic acids treated with N-bromosuccinimide under typical radical-chain reaction conditions. These products can be converted into chiral derivatives of pyruvic acid or 3-oxo-butanoic and -pentanoic acid, highlighting the compound's utility in creating chiral derivatives for various applications (Zimmermann & Seebach, 1987).

Preparation of Indoles and Oxindoles

The treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide furnishes intermediates that are easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles. This method illustrates the compound's role in facilitating the synthesis of structurally complex molecules like indoles and oxindoles, which are significant in medicinal chemistry (Clark et al., 1991).

Singlet Oxygen Reactions

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid's reaction with singlet oxygen yields peroxidic intermediates that undergo coupling with nucleophiles to yield 5-substituted pyrroles. These findings demonstrate the compound's potential in synthesizing pyrrole derivatives, which are valuable in developing pharmaceuticals and materials science (Wasserman et al., 2004).

Synthesis of Key Intermediates

The synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of the natural product Biotin, from L-cystine through a series of steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation, highlights the compound's application in synthesizing intermediates for biologically active molecules (Qin et al., 2014).

Development of Chiral Auxiliaries

A novel approach to dynamic kinetic resolution using tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary has been developed. This method facilitates stereoselective carbon−carbon bond formation, demonstrating the compound's importance in enhancing the efficiency and selectivity of synthetic reactions (Kubo et al., 1997).

Mécanisme D'action

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during the synthesis process, preventing it from unwanted reactions .

Biochemical Pathways

The use of boc-protected amines is a common practice in the synthesis of complex organic molecules, including peptides and pharmaceuticals .

Pharmacokinetics

The boc group is typically removed (deprotected) from the molecule in the final stages of synthesis, often using strong acids . This suggests that the compound’s bioavailability may be influenced by the presence or absence of the Boc group.

Result of Action

The result of the action of this compound is largely dependent on the specific context in which it is used. In general, the Boc group serves to protect amine groups during synthesis, allowing for the creation of complex molecules without unwanted side reactions . The specific molecular and cellular effects would therefore depend on the nature of the final product.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the process of adding the Boc group to amines requires the presence of a base and can be performed under aqueous conditions . The removal of the Boc group, on the other hand, typically requires the use of strong acids . Therefore, both the pH and the solvent used can significantly influence the efficacy of this compound.

Propriétés

IUPAC Name |

4-methoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(17-5)6-12(13,4)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBCEUHYFOZHBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)

![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)

![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2750332.png)

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B2750334.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)

![6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2750341.png)

![N-Methyl-4-[(1-methylcyclopropyl)methyl-prop-2-enoylamino]benzamide](/img/structure/B2750342.png)